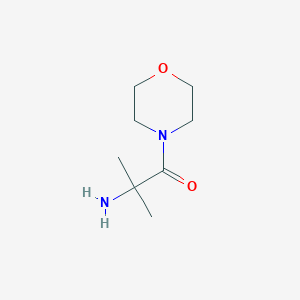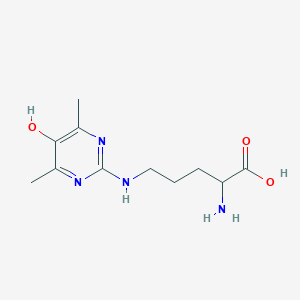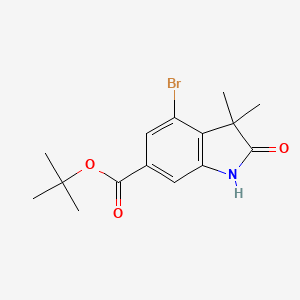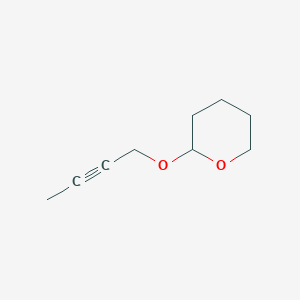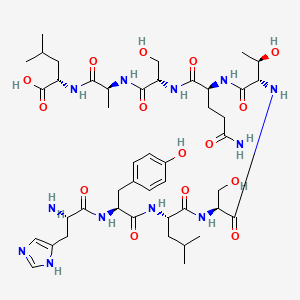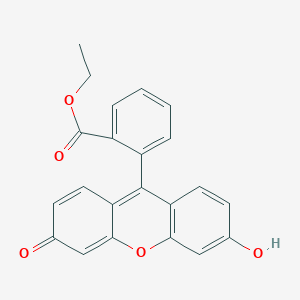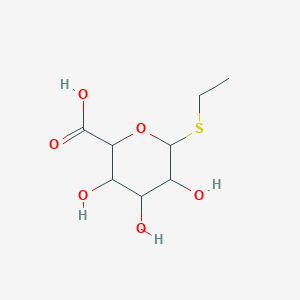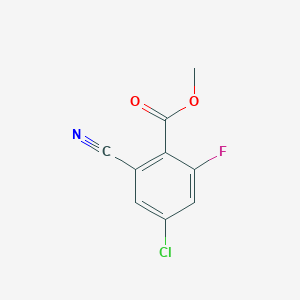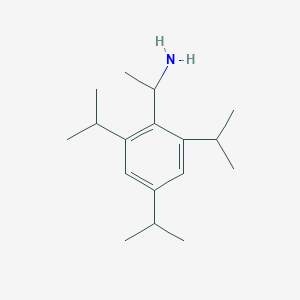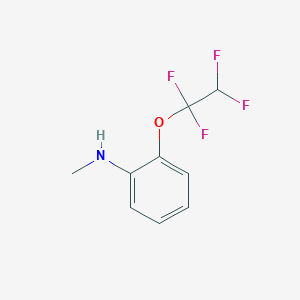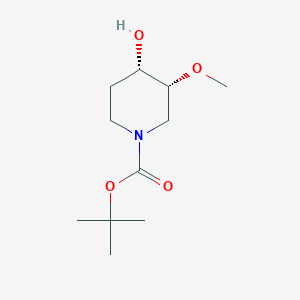
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a piperidine ring. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Métodos De Preparación
The synthesis of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with allyl bromide to prepare a crude product with higher diastereoselectivity . This method simplifies the experimental operation process, reduces reaction time, and uses cheap and easily obtainable raw materials.
Análisis De Reacciones Químicas
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound. For example, the hydroxylation of sterically congested primary C-H bonds in the tert-butyl group can be achieved using a highly electrophilic manganese catalyst . This reaction typically uses hydrogen peroxide as the oxidizing agent and nonafluoro-tert-butyl alcohol as the solvent, resulting in the formation of primary alcohols as the major products.
Aplicaciones Científicas De Investigación
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, piperidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The compound’s unique structure makes it a valuable tool for studying the effects of steric hindrance and electronic effects on chemical reactivity and biological activity.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxy and methoxy groups can influence the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation.
Comparación Con Compuestos Similares
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate . Both compounds share a similar piperidine core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly impact the compounds’ chemical reactivity and biological activity. For example, the fluoro group in tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate can enhance the compound’s lipophilicity and metabolic stability compared to the methoxy group in this compound.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it a valuable tool for studying various chemical and biological processes. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its potential therapeutic applications and guide the development of new bioactive compounds.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-4-hydroxy-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clave InChI |
LWTOBYXJTDIFEF-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


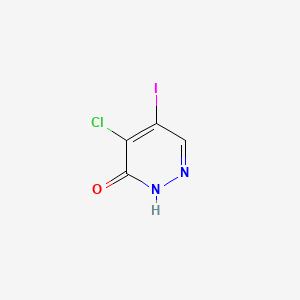
![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
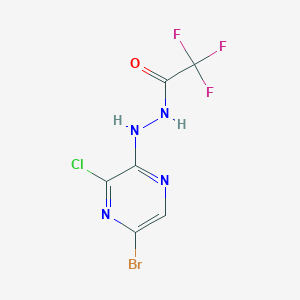
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
